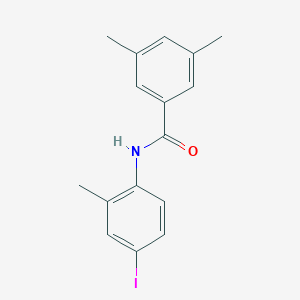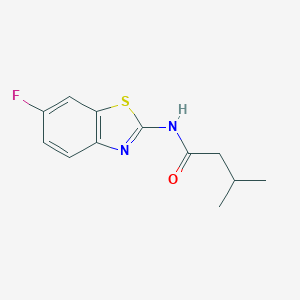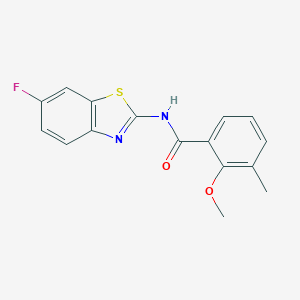
N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide, also known as IMD-0354, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of various genes involved in cell survival, proliferation, and inflammation. In the absence of stimuli, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various stimuli such as pro-inflammatory cytokines, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide inhibits NF-κB activity by binding to the IKK-beta (IκB kinase beta) subunit of the IKK complex, which is responsible for the phosphorylation and degradation of IκB proteins. By inhibiting the activity of IKK-beta, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide prevents the degradation of IκB proteins and sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide have been extensively studied in various animal models and cell lines. In cancer research, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines such as breast cancer, prostate cancer, and leukemia. In inflammation and autoimmune disorders, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to reduce inflammation and prevent tissue damage in various animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide for lab experiments include its high purity and specificity for NF-κB inhibition. N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well-characterized. The limitations of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide for lab experiments include its potential toxicity and off-target effects. N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of other kinases such as JAK2 and ERK1/2, which may contribute to its anti-cancer and anti-inflammatory effects.
Orientations Futures
For N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide research include the development of more potent and selective inhibitors of NF-κB activity. The potential therapeutic applications of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide in various diseases such as cancer and autoimmune disorders warrant further investigation. The development of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide analogs with improved pharmacokinetic properties and reduced toxicity may also enhance its therapeutic potential. Additionally, the identification of biomarkers for patient selection and monitoring may improve the clinical efficacy of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide in various diseases.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide involves the condensation of 4-iodo-2-methylbenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer research, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the development and progression of cancer. By inhibiting NF-κB activity, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation in various cancer cell lines.
In inflammation and autoimmune disorders, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting the production of these cytokines, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to reduce inflammation and prevent tissue damage in various animal models of inflammation and autoimmune disorders.
Propriétés
Formule moléculaire |
C16H16INO |
|---|---|
Poids moléculaire |
365.21 g/mol |
Nom IUPAC |
N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H16INO/c1-10-6-11(2)8-13(7-10)16(19)18-15-5-4-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
SQBUZQPAMMPYTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide](/img/structure/B244672.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244676.png)


![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244686.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)